molecular formula C28H28N6O3S B10901288 N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B10901288
M. Wt: 528.6 g/mol
InChI Key: SEJSXRXWHHQZNT-OCSSWDANSA-N
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Description

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that features a variety of functional groups, including hydroxyl, methoxy, phenyl, and triazole groups

Preparation Methods

The synthesis of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include aldehydes, hydrazides, and triazole derivatives. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Condensation: The hydrazide group can participate in condensation reactions to form hydrazones or azines.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Scientific Research Applications

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The phenyl and methoxy groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other hydrazide derivatives and triazole-containing molecules. Compared to these compounds, N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C28H28N6O3S

Molecular Weight

528.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-[[5-[(2-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H28N6O3S/c1-3-10-20-11-9-12-21(27(20)36)17-30-32-26(35)19-38-28-33-31-25(34(28)22-13-5-4-6-14-22)18-29-23-15-7-8-16-24(23)37-2/h3-9,11-17,29,36H,1,10,18-19H2,2H3,(H,32,35)/b30-17+

InChI Key

SEJSXRXWHHQZNT-OCSSWDANSA-N

Isomeric SMILES

COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC(=C4O)CC=C

Canonical SMILES

COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC(=C4O)CC=C

Origin of Product

United States

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